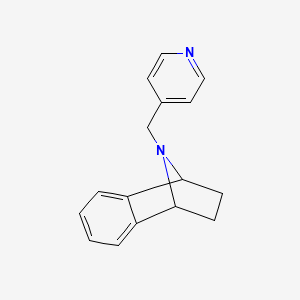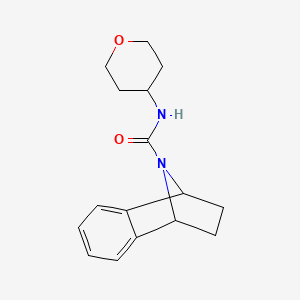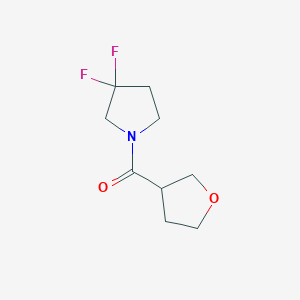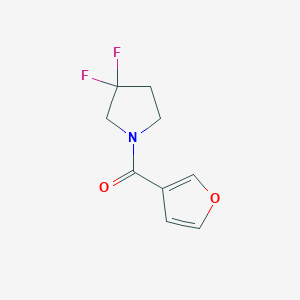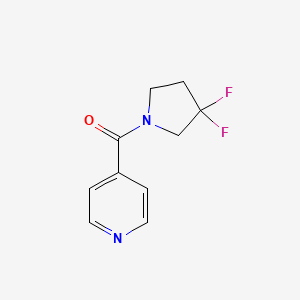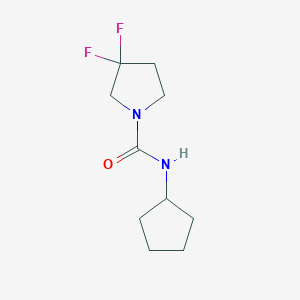
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with two fluorine atoms at the 3-position and a carboxamide group at the 1-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction of azomethine ylides with alkenyl dipolarophiles.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Cyclopentyl Group Attachment: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Carboxamide Formation: The carboxamide group is typically introduced by reacting the intermediate compound with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
科学的研究の応用
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. For example, as a DPP-4 inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of incretin hormones and thereby regulating blood glucose levels .
類似化合物との比較
Similar Compounds
3,3-Difluoropyrrolidine: A simpler analog without the cyclopentyl and carboxamide groups.
4,4-Difluoropiperidine: A structurally related compound with a piperidine ring instead of a pyrrolidine ring.
3,3-Difluoroazetidine: Another fluorinated heterocycle with a smaller ring size.
Uniqueness
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide is unique due to its combination of a cyclopentyl group, two fluorine atoms, and a carboxamide group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)5-6-14(7-10)9(15)13-8-3-1-2-4-8/h8H,1-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTCNWCVHAHXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]-(3,4,7-trimethyl-1-benzofuran-2-yl)methanone](/img/structure/B6747355.png)
![[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[2-(trifluoromethyl)azetidin-1-yl]methanone](/img/structure/B6747362.png)
![1-(7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6747369.png)
![N-[1-(3-cyanophenyl)cyclopropyl]-1-(2,2-difluoroethyl)azetidine-3-carboxamide](/img/structure/B6747377.png)
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B6747385.png)
![1H-Pyrazolo[4,3-b]pyridine-5-carboxamide](/img/structure/B6747390.png)
![1-[(5-Methoxythiophen-2-yl)methyl]piperidine](/img/structure/B6747398.png)
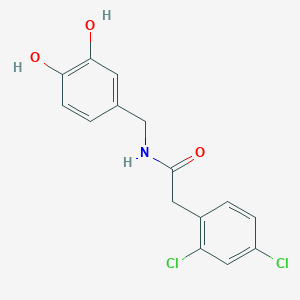
![Tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperazine-1-carboxylate](/img/structure/B6747401.png)
